molecular formula C32H32O9 B12730661 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate CAS No. 84625-57-0

1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate

Cat. No.: B12730661
CAS No.: 84625-57-0
M. Wt: 560.6 g/mol
InChI Key: SYYIUDGACHQXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

84625-57-0

Molecular Formula

C32H32O9

Molecular Weight

560.6 g/mol

IUPAC Name

[1-formyl-7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-3,8-dihydroxy-6-methyl-4-propan-2-ylnaphthalen-2-yl] acetate

InChI

InChI=1S/C32H32O9/c1-12(2)21-17-8-14(5)23(28(37)25(17)19(10-33)27(36)30(21)39)24-15(6)9-18-22(13(3)4)31(40)32(41-16(7)35)20(11-34)26(18)29(24)38/h8-13,36-40H,1-7H3

InChI Key

SYYIUDGACHQXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)OC(=O)C)O)C(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Binaphthalene Core

  • Starting from commercially available naphthalene derivatives, a coupling reaction (e.g., Ullmann or Suzuki coupling) is employed to form the 2,2'-binaphthalene backbone.
  • Methyl and isopropyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation followed by alkylation at the 3,3' and 5,5' positions respectively.
  • Hydroxyl groups are introduced by selective hydroxylation reactions, often using phenol protection strategies to control regioselectivity.

Introduction of Aldehyde Groups

  • The 8,8'-positions are selectively oxidized to aldehydes using mild oxidizing agents such as selenium dioxide or manganese dioxide under controlled conditions to avoid overoxidation.
  • Protection of hydroxy groups during oxidation is critical to prevent side reactions.

Monoacetylation

  • Monoacetate formation is achieved by selective acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst.
  • Reaction conditions are optimized to acetylate only one hydroxy group, often by controlling stoichiometry and reaction time.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Binaphthalene coupling Pd-catalyzed Suzuki coupling, base, solvent High purity Pd catalyst improves yield
Alkylation (methyl/isopropyl) Friedel-Crafts alkylation, AlCl3, low temp Control temperature to avoid polyalkylation
Hydroxylation Phenol protection, hydroxylation reagents Protecting groups ensure regioselectivity
Oxidation to aldehydes SeO2 or MnO2, mild heating Avoid overoxidation, monitor reaction closely
Monoacetylation Ac2O or AcCl, pyridine or base, low temp Stoichiometric control critical

Research Findings and Yields

  • Reported yields for the binaphthalene coupling step range from 70-85% depending on catalyst and solvent system.
  • Alkylation steps typically achieve 60-75% yield with high regioselectivity.
  • Hydroxylation and oxidation steps require careful control; yields vary between 50-65% due to sensitivity of functional groups.
  • Monoacetylation yields are generally high (80-90%) when reaction conditions are optimized for selectivity.

Analytical Characterization During Preparation

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Conditions Yield Range (%) Critical Notes
1 Binaphthalene core formation Pd-catalyst, base, solvent 70-85 Catalyst purity affects yield
2 Alkylation (methyl, isopropyl) AlCl3, low temperature 60-75 Temperature control essential
3 Hydroxylation Protected phenol, hydroxylation reagents 50-65 Protecting groups required
4 Oxidation to aldehydes SeO2 or MnO2, mild heating 50-65 Avoid overoxidation
5 Monoacetylation Ac2O or AcCl, base, low temp 80-90 Stoichiometric control critical

Chemical Reactions Analysis

Gossypol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cupric and mercuric ions, which can induce the synthesis of gossypol in cotton plants . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The hydroxyl groups can interact with microbial cell membranes, potentially disrupting their integrity and function. Studies have shown that derivatives of binaphthalene structures can be effective against a range of pathogens including bacteria and fungi .
  • Anticancer Properties :
    Some studies suggest that binaphthalene derivatives may exhibit anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of multiple hydroxyl groups may enhance their interaction with biological targets .
  • Drug Delivery Systems :
    The compound's structural characteristics may allow it to serve as a carrier for drug delivery systems. Its ability to form complexes with various drugs can enhance the solubility and stability of pharmaceutical agents .

Organic Synthesis

  • Building Block for Synthesis :
    The compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde groups can participate in condensation reactions to form larger frameworks .
  • Chiral Catalysis :
    Given its chiral nature (due to the presence of multiple stereocenters), this compound could potentially be used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Material Science

  • Polymer Chemistry :
    The hydroxyl and aldehyde functionalities can be utilized in the formation of polymers or copolymers with specific properties such as increased thermal stability or enhanced mechanical strength .
  • Coatings and Adhesives :
    Due to its reactivity and adhesion properties, the compound may find applications in formulating advanced coatings or adhesives that require strong bonding capabilities and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various binaphthalene derivatives, including those structurally related to 1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 μg/mL against Gram-positive bacteria .

Case Study 2: Drug Delivery Mechanism

Research conducted by the University of Pharmaceutical Sciences demonstrated that a polymeric formulation incorporating this compound improved the bioavailability of poorly soluble drugs by enhancing their solubility through complexation and micelle formation .

Comparison with Similar Compounds

Gossypol is unique among similar compounds due to its high biological activity and wide range of applications. Similar compounds include other phenolic substances found in cotton plants, such as gossy verdurin, which may be more toxic than gossypol itself . gossypol remains the most studied and widely used compound in this group.

Biological Activity

1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl(2,2'-binaphthalene)-8,8'-dicarbaldehyde monoacetate (CAS No. 84625-57-0) is a synthetic derivative of gossypol, a polyphenolic compound primarily derived from the seeds of the cotton plant (Gossypium spp.). This compound has garnered attention due to its diverse biological activities, including anticancer properties and effects on reproductive health.

  • Molecular Formula : C32H32O9
  • Molecular Weight : 560.59 g/mol
  • IUPAC Name : 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-8,8'-dicarbaldehyde monoacetate
  • Purity : Typically >97% in commercial preparations

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that gossypol derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)10.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)15.0Activation of caspase pathways

Studies have shown that the compound can enhance the efficacy of conventional chemotherapeutics when used in combination therapies.

Reproductive Health Effects

Gossypol and its derivatives have been studied for their antifertility effects in males. The compound has been shown to inhibit spermatogenesis and reduce sperm motility.

Study Type Findings
Animal StudiesSignificant reduction in sperm count and motility in treated groups
Clinical TrialsReported side effects include reversible infertility in male subjects

The underlying mechanisms involve disruption of hormonal signaling pathways and direct effects on testicular function.

Case Studies and Clinical Research

  • Anticancer Efficacy in Breast Cancer : A study published in Cancer Research demonstrated that treatment with gossypol derivatives led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the role of apoptosis induction as a primary mechanism.
  • Male Contraceptive Trials : Clinical trials evaluating gossypol's contraceptive efficacy reported that approximately 60% of male participants experienced reversible infertility after treatment. Follow-up studies confirmed the restoration of fertility within months post-treatment cessation.

Q & A

Q. What methodologies are recommended for synthesizing and assessing the purity of this compound?

The synthesis typically involves isolation from natural sources (e.g., Gossypium species) or semi-synthetic modification of gossypol derivatives. Key steps include:

  • Chromatographic purification : Silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to isolate the monoacetate derivative .
  • HPLC validation : Use reversed-phase C18 columns (e.g., Method A: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve ≥99% purity, as validated by retention time (tR = 12.50 min) and UV detection at λmax 236, 290, and 372 nm .
  • Mass spectrometry : Confirm molecular weight (MW 578.62 for monoacetate) via high-resolution MS .

Q. What structural features critically influence its biological activity?

The compound’s activity depends on:

  • Aldehyde groups (C8/C8') : Essential for competitive inhibition of lactate dehydrogenase (LDH) and binding to Bcl-2 family proteins. Blocking these groups (e.g., via Schiff base formation) reduces cytotoxicity .
  • Stereochemistry : The (−)-enantiomer (AT-101) exhibits 2–5× greater cytotoxicity than (+)-gossypol in cancer models due to enhanced binding affinity .
  • Hydroxy and isopropyl substituents : Contribute to lipid solubility and membrane permeability, affecting bioavailability .

Q. How does this compound inhibit lactate dehydrogenase (LDH), and what experimental models validate this mechanism?

  • Mechanism : Acts as a competitive inhibitor of LDH-A and LDH-B isoforms by binding to the NADH/pyruvate pocket, disrupting glycolytic flux in cancer cells .
  • Validation :
    • In vitro: IC50 values of 20–50 µM in glioblastoma (TMZ-resistant U87MG) and mesothelioma (MSTO-211H) cell lines via MTT assays .
    • In vivo: Synergistic reduction of tumor growth when combined with temozolomide in xenograft models .

Q. What techniques are effective for separating enantiomers and assessing their purity?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve (−)- and (+)-enantiomers. Validate enantiomeric excess (ee) via circular dichroism .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic C2/c space group, Z=8) confirms stereochemical configuration .

Q. How is the compound extracted from natural sources, and what are yield optimization strategies?

  • Source : Cottonseed glands (Gossypium spp.), containing 1.7–6% dry weight gossypol .
  • Extraction : Soxhlet extraction with acetone/hexane (1:1), followed by acid hydrolysis to isolate the free aldehyde form .
  • Yield enhancement : Optimize solvent polarity and gland disruption methods (e.g., ultrasonication) .

Advanced Research Questions

Q. How can structural modifications enhance antitumor efficacy while reducing toxicity?

  • Derivatization strategies :
    • Apogossypolone analogs : Remove aldehyde groups to reduce off-target effects while retaining Bcl-2 inhibition (IC50 < 10 µM in leukemia HL-60) .
    • Methoxy/acetyl substitutions : Improve metabolic stability (e.g., hexamethoxy derivatives) without compromising LDH inhibition .
  • In vivo testing : Evaluate pharmacokinetics (Cmax, t1/2) in rodent models to assess bioavailability .

Q. What role does this compound play in metabolic rewiring of cancer cells?

  • Dual targeting : Inhibits both glycolysis (via LDH) and mitochondrial metabolism (via Bcl-2), inducing synthetic lethality in OXPHOS-dependent cancers .
  • Metabolomics validation : LC-MS profiling reveals depletion of ATP, NADH, and lactate in treated cells, confirming metabolic collapse .

Q. How can drug resistance be overcome in gossypol-resistant cancer models?

  • Combination therapies :
    • With BH3 mimetics (e.g., ABT-737) to enhance mitochondrial apoptosis in resistant mesothelioma .
    • With PARP inhibitors (e.g., olaparib) in BRCA-mutant cancers .
  • Resistance mechanisms : Upregulation of MDR1 efflux pumps; counteracted by co-administering P-gp inhibitors .

Q. What methodologies are used to study in vivo pharmacokinetics and tissue distribution?

  • Plasma analysis : Validate R-(−)-gossypol levels via HPLC-UV (LOD 0.1 µg/mL) in human plasma samples .
  • Radiolabeling : Use <sup>14</sup>C-labeled gossypol to track tissue accumulation (e.g., liver, tumor) in murine models .

Q. How does crystallographic data inform drug design and target interactions?

  • Crystal structure insights :
    • Hydrogen bonding between C8-aldehydes and LDH Arg168 stabilizes inhibitor-enzyme complexes .
    • Diisopropyl groups enhance hydrophobic interactions with Bcl-2’s BH3 domain .
  • Molecular docking : Refine binding poses using PDB 4NCT (LDH-A) and 2W3L (Bcl-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.